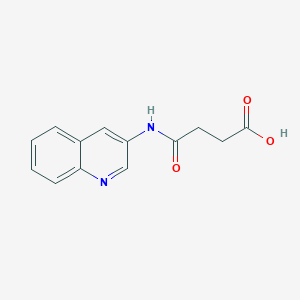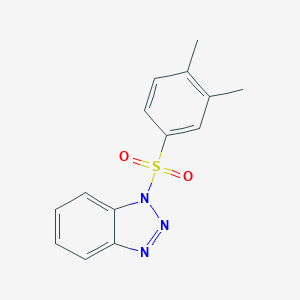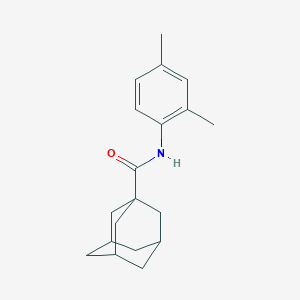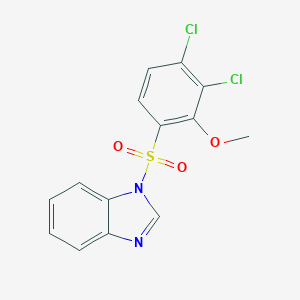
4-Oxo-4-(quinolin-3-ylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(quinolin-3-ylamino)butanoic acid is an organic compound with the molecular formula C13H12N2O3 This compound is characterized by the presence of a quinoline ring attached to a butanoic acid backbone, with an oxo group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Butanoic Acid Moiety: The quinoline derivative is then reacted with a suitable butanoic acid precursor. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the fourth position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Oxo-4-(quinolin-3-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxy-4-(quinolin-3-ylamino)butanoic acid.
Substitution: The amino group on the quinoline ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or N-bromophthalimide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxo groups.
Reduction: 4-Hydroxy-4-(quinolin-3-ylamino)butanoic acid.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-Oxo-4-(quinolin-3-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a quinoline ring.
4-Oxo-4-(pyridin-3-ylamino)butanoic acid: Similar structure but with a pyridine ring instead of a quinoline ring.
4-Oxo-4-(quinolin-2-ylamino)butanoic acid: Similar structure but with the amino group attached to the second position of the quinoline ring.
Uniqueness
4-Oxo-4-(quinolin-3-ylamino)butanoic acid is unique due to the presence of the quinoline ring at the third position, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
特性
IUPAC Name |
4-oxo-4-(quinolin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(5-6-13(17)18)15-10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONHOBISRYTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B345047.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B345048.png)
![(Tert-butyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B345052.png)
amine](/img/structure/B345053.png)
amine](/img/structure/B345054.png)
![(Tert-butyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B345055.png)
![5-Chloro-2-ethoxy-4-methyl-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B345058.png)
amine](/img/structure/B345060.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B345064.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345071.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345073.png)


